molecular formula C17H24N2O4S B14230066 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- CAS No. 824392-41-8

2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl-

Cat. No.: B14230066
CAS No.: 824392-41-8
M. Wt: 352.5 g/mol
InChI Key: ZAPVBLFUOLELSI-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a heptyl-substituted amine with a phenyl-substituted isocyanate, followed by cyclization to form the imidazolidinedione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of temperature, pressure, and reaction time ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenyl and heptyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (acetone, ethanol).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Imidazolidinedione, 5-heptyl-3-methyl-
  • 2,4-Imidazolidinedione, 5-heptyl-3-ethyl-
  • 2,4-Imidazolidinedione, 5-heptyl-3-(methylthio)-

Uniqueness

The presence of the methylsulfonyl and phenyl groups in 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- distinguishes it from other similar compounds. These groups enhance its chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

824392-41-8

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

5-heptyl-3-methylsulfonyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H24N2O4S/c1-3-4-5-6-10-13-17(14-11-8-7-9-12-14)15(20)19(16(21)18-17)24(2,22)23/h7-9,11-12H,3-6,10,13H2,1-2H3,(H,18,21)

InChI Key

ZAPVBLFUOLELSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2

Origin of Product

United States

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